((2R,3R,4R,5R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate
Overview
Description
((2R,3R,4R,5R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate is a useful research compound. Its molecular formula is C20H19FO6 and its molecular weight is 374.364. The purity is usually 95%.
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Scientific Research Applications
It has been used in the synthesis and evaluation of compounds with potent inhibitory activity against influenza viruses. A study described the preparation of novel compounds starting from a known ((2R,3R,4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxo-tetrahydrofuran-2-yl)methyl benzoate, which showed promising anti-influenza viral activity (Vedula et al., 2010).
In the field of analytical chemistry, derivatives of this compound have been identified and characterized in the degradation study of Sofosbuvir, a drug used for hepatitis C treatment. The study involved using NMR techniques and mass spectrometry for structure confirmation of degradation products (Pottabathini et al., 2016).
The compound has been part of research in polymer science, particularly in studies related to reactivities towards the benzoyloxy radical in various derivatives of stilbene. This research provides insights into the polymerization processes and the behavior of related chemical structures (Barson et al., 1996).
Its derivatives have also been used in stereoselective synthesis studies, such as in the total asymmetric synthesis of 2,6-Anhydrohepturonic Acid Derivatives and beta-C-manno-Pyranosides. These syntheses are crucial for constructing complex organic molecules (Gerber & Vogel, 2001).
Additionally, it has been involved in the asymmetric synthesis of the taxol side chain, showcasing its utility in the synthesis of biologically active compounds (Er & Coşkun, 2009).
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3-benzoyloxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16,19,24H,12H2,1H3/t15-,16-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGQNEVACHEDCP-XNFNUYLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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